Cas no 947248-49-9 (6-iodoimidazo[1,2-a]pyridin-2-amine)

6-Iodoimidazo[1,2-a]pyridin-2-amine is a heterocyclic compound featuring an imidazopyridine core substituted with an iodine atom at the 6-position and an amine group at the 2-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive molecules. The iodine substituent enhances its reactivity in cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling efficient derivatization. The amine group offers additional functionalization potential, facilitating the construction of diverse heterocyclic frameworks. Its well-defined reactivity and stability under standard conditions make it a practical choice for researchers in medicinal chemistry and materials science.
6-iodoimidazo[1,2-a]pyridin-2-amine structure
947248-49-9 structure
Product Name:6-iodoimidazo[1,2-a]pyridin-2-amine
CAS No:947248-49-9
MF:C7H6IN3
MW:259.047112941742
MDL:MFCD14706543
CID:1026434
PubChem ID:22326845
Update Time:2025-08-02

6-iodoimidazo[1,2-a]pyridin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine
    • 6-iodoimidazo[1,2-a]pyridin-2-amine
    • 6-Iodoimidazo[1,2-a]pyridin-2-amine (ACI)
    • WLZ3086
    • SB10098
    • 2-Amino-6-iodoimidazo[1,2-a]pyridine
    • AS-42364
    • MFCD14706543
    • A857289
    • 947248-49-9
    • AKOS037629528
    • 6-iodoimidazo[1,2-a]pyridine-2-amine
    • SCHEMBL3138257
    • 2-AMino-6-iodo-iMidazo[1,2-a]pyridine
    • CTFSFUSMLGMIPV-UHFFFAOYSA-N
    • SY036443
    • CS-0050184
    • MDL: MFCD14706543
    • Inchi: 1S/C7H6IN3/c8-5-1-2-7-10-6(9)4-11(7)3-5/h1-4H,9H2
    • InChI Key: CTFSFUSMLGMIPV-UHFFFAOYSA-N
    • SMILES: IC1C=CC2=NC(=CN2C=1)N

Computed Properties

  • Exact Mass: 258.96064g/mol
  • Monoisotopic Mass: 258.96064g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 43.3Ų

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6-iodoimidazo[1,2-a]pyridin-2-amine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  rt; 12 h, reflux
Reference
Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0 °C; 18 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  2 h, rt
Reference
Preparation of 2,4-disubstituted amino pyrimidinyl derivatives for use as anticancer agents
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide ;  16 h, rt
Reference
Fragment based discovery of a novel and selective PI3 kinase inhibitor
Hughes, Samantha J.; Millan, David S.; Kilty, Iain C.; Lewthwaite, Russell A.; Mathias, John P.; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(21), 6586-6590

Production Method 4

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  18 h, 70 °C
Reference
Preparation of imidazopyridinyl compounds for treatment of proliferative disorders
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  18 h, 70 °C
Reference
Preparation of imidazopyridinyl compounds for treatment of neurodegenerative disorders
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  rt; 12 h, reflux
Reference
Imidazo[1,2-a]pyridin-6-yl-benzamide analogs as potent RAF inhibitors
Smith, Aaron; Ni, Zhi-Jie; Poon, Daniel; Huang, Zilin; Chen, Zheng; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(23), 5221-5224

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  12 h, reflux
Reference
Structure guided optimization of a fragment hit to imidazopyridine inhibitors of PI3K
Pecchi, Sabina; Ni, Zhi-Jie; Han, Wooseok; Smith, Aaron; Lan, Jiong; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(16), 4652-4656

Production Method 8

Reaction Conditions
1.1 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane ;  2 h, rt
1.2 Reagents: Ammonia Solvents: Ethanol ;  overnight, 50 °C
Reference
Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors
Terao, Yoshito; Suzuki, Hideo; Yoshikawa, Masato; Yashiro, Hiroaki; Takekawa, Shiro; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(24), 7326-7329

Production Method 9

Reaction Conditions
1.1 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Butylamine Solvents: Ethanol ;  3 h, 100 °C; 100 °C → rt
Reference
Preparation of fused heterocyclic compounds as apoptosis signal regulating kinase 1 (ASK1) inhibitors
, World Intellectual Property Organization, , ,

6-iodoimidazo[1,2-a]pyridin-2-amine Raw materials

6-iodoimidazo[1,2-a]pyridin-2-amine Preparation Products

6-iodoimidazo[1,2-a]pyridin-2-amine Suppliers

Amadis Chemical Company Limited
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(CAS:947248-49-9)6-iodoimidazo[1,2-a]pyridin-2-amine
Order Number:A857289
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:05
Price ($):2243.0
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Additional information on 6-iodoimidazo[1,2-a]pyridin-2-amine

6-Iodoimidazo[1,2-a]pyridin-2-amine (CAS No. 947248-49-9): A Comprehensive Overview

6-Iodoimidazo[1,2-a]pyridin-2-amine (CAS No. 947248-49-9) is a structurally unique compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their versatile applications in drug discovery and material science. The presence of an iodine atom at the 6-position of the imidazo[1,2-a]pyridine ring introduces unique electronic and steric properties, making it a valuable molecule for various research and industrial purposes.

Recent studies have highlighted the potential of 6-iodoimidazo[1,2-a]pyridin-2-amine in the development of novel therapeutic agents. Researchers have explored its role as a precursor for synthesizing bioactive compounds with potential anti-cancer, anti-inflammatory, and neuroprotective properties. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit significant cytotoxic activity against several human cancer cell lines, suggesting its potential as a lead compound in oncology drug development.

The synthesis of 6-iodoimidazo[1,2-a]pyridin-2-amine involves a multi-step process that typically begins with the preparation of the imidazo[1,2-a]pyridine core. This is followed by iodination at the 6-position using iodine-based reagents under controlled conditions. The synthesis is highly dependent on precise reaction conditions to ensure high yield and purity. Recent advancements in catalytic methods have improved the efficiency of this synthesis process, making it more accessible for large-scale production.

In terms of applications, 6-iodoimidazo[1,2-a]pyridin-2-amine has found utility in materials science as well. Its unique electronic properties make it a candidate for use in organic electronics, such as in the development of new types of semiconductors and light-emitting diodes (LEDs). A 2023 study in *Advanced Materials* reported that derivatives of this compound exhibit promising charge transport properties, which could be leveraged for next-generation electronic devices.

The structural versatility of 6-iodoimidazo[1,2-a]pyridin-2-amine also makes it an attractive molecule for exploring supramolecular chemistry. Researchers have investigated its ability to form self-assembled structures under specific conditions, which could have applications in nanotechnology and drug delivery systems. For example, a 2023 paper in *Nature Communications* described how this compound can serve as a building block for constructing supramolecular assemblies with tunable properties.

From an environmental perspective, understanding the degradation pathways and toxicity profile of 6-iodoimidazo[1,2-a]pyridin-2-amine is crucial for its safe handling and application. Recent eco-toxicological studies have focused on assessing its potential impact on aquatic ecosystems. While preliminary results suggest low acute toxicity, further long-term studies are needed to fully understand its environmental fate and risks.

In conclusion, 6-Iodoimidazo[1,2-a]pyridin-2-amie (CAS No. 947248-49-9) stands out as a multifaceted compound with promising applications across diverse fields. Its unique chemical structure and versatile properties make it a valuable tool for researchers and industry professionals alike. As ongoing research continues to uncover new insights into its potential uses and mechanisms, this compound is poised to play an increasingly important role in advancing both scientific knowledge and technological innovation.

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(CAS:947248-49-9)6-iodoimidazo[1,2-a]pyridin-2-amine
A857289
Purity:99%
Quantity:10g
Price ($):2243.0
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